Palmitoyl Aminoethyl Methanethiosulfonate
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Overview
Description
Mechanism of Action
Target of Action
Palmitoyl Aminoethyl Methanethiosulfonate (PAEM) is a biochemical compound used in proteomics research It’s known that palmitoylated compounds often target proteins with cysteine thiols .
Mode of Action
Palmitoylation, a process that paem might be involved in, is a widespread lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Biochemical Pathways
Palmitoylation, a process that paem might be involved in, plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism .
Result of Action
Palmitoylated compounds like paem often have anti-inflammatory and anti-hyperalgesic effects due to the down-regulation of activation of mast cells .
Action Environment
It’s known that the homeostatic control of palmitic acid, a component of paem, is likely related to its fundamental physiological role to guarantee membrane physical properties .
Biochemical Analysis
Biochemical Properties
It is known that palmitoylation, a process involving the addition of a palmitoyl group to proteins, plays a significant role in protein function and cellular processes . Palmitoylation can alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Cellular Effects
The specific cellular effects of Palmitoyl Aminoethyl Methanethiosulfonate are not well-studied. Palmitoylation, a process that this compound may be involved in, has been shown to have significant effects on cellular processes. For instance, palmitoylation can affect the localization of many immune molecules to the cellular membrane, which is required for the proper activation of innate and adaptive immune signaling .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented. Palmitoylation, a process that this compound may be involved in, involves the attachment of a 16-carbon saturated fatty acid to proteins post-translationally. This modification increases protein hydrophobicity, facilitates protein interactions with lipid bilayers, and can markedly alter protein sorting and function .
Temporal Effects in Laboratory Settings
It is known that palmitoylation, a process that this compound may be involved in, is a dynamic and reversible process .
Dosage Effects in Animal Models
It is known that palmitoylethanolamide (PEA), a compound related to this compound, has been used in humans for its analgesic and anti-inflammatory properties and has demonstrated high safety and tolerability .
Metabolic Pathways
It is known that palmitic acid, a compound related to this compound, can be provided in the diet or synthesized endogenously via de novo lipogenesis (DNL) .
Transport and Distribution
It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .
Subcellular Localization
It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl Aminoethyl Methanethiosulfonate typically involves the reaction of palmitic acid with aminoethyl methanethiosulfonate under specific conditions. The process generally includes the activation of palmitic acid, followed by its reaction with aminoethyl methanethiosulfonate to form the desired compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl Aminoethyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the methanethiosulfonate group is replaced by other functional groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the methanethiosulfonate moiety .
Scientific Research Applications
Palmitoyl Aminoethyl Methanethiosulfonate is widely used in scientific research, particularly in the following areas:
Comparison with Similar Compounds
Similar Compounds
Methanethiosulfonate Ethylammonium (MTSEA): A positively charged sulfhydryl-reactive reagent used to study cysteine residues on proteins.
Palmitoylethanolamide (PEA): A lipid mediator with anti-inflammatory and neuroprotective properties.
Uniqueness
Palmitoyl Aminoethyl Methanethiosulfonate is unique in its specific application for studying protein palmitoylation. Unlike other similar compounds, it is particularly suited for modifying proteins to investigate the effects of palmitoylation on protein function and localization .
Properties
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)hexadecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20-17-18-24-25(2,22)23/h3-18H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEYIPXVPAKKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676096 |
Source
|
Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-30-8 |
Source
|
Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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